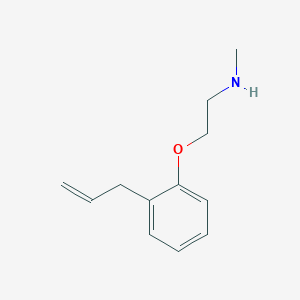

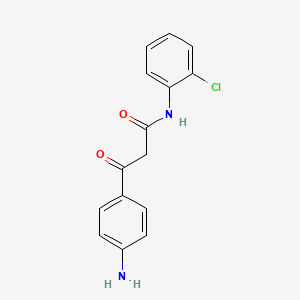

2-(2-烯丙基苯氧基)-N-甲基乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of a tetracyclic molecule homologous to an antidepressant involved a [4+2] cycloaddition followed by ring expansion and deoxygenation using samarium diiodide . This indicates that the synthesis of complex molecules like 2-(2-Allylphenoxy)-N-methylethanamine may also require a series of reactions, including cycloadditions and subsequent modifications to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structures of synthesized compounds are often characterized using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within a molecule and can be used to confirm the structure of 2-(2-Allylphenoxy)-N-methylethanamine once synthesized.

Chemical Reactions Analysis

The papers describe the synthesis of compounds that contain allyl groups, which are known to participate in various chemical reactions, including polymerization . The presence of an allyl group in 2-(2-Allylphenoxy)-N-methylethanamine suggests that it may also undergo similar reactions, such as thermal curing to form polymers or copolymers.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For example, the thermal stability and glass transition temperatures of polymers containing allyl groups can be quite high, as indicated by the synthesis of thermosetting poly(phenylene ether) containing allyl groups . The dielectric properties of such polymers are also notable, with low dielectric constants and dissipation factors. These properties could be relevant when considering the potential applications of 2-(2-Allylphenoxy)-N-methylethanamine in materials science.

科学研究应用

化学化合物的科学研究应用:一般概述

化学化合物因其在各个领域的广泛应用而在科学研究中至关重要:

药物开发

研究通常集中在了解化学化合物如何与生物系统相互作用以开发新的药物或疗法。例如,对 2-甲基氧杂环己烷 (2-MeOx) 等化合物的研究探讨了其作为提取天然产物的生物基溶剂的用途,突出了其在绿色化学和药物提取中的潜力 (Rapinel et al., 2020).

了解生化途径

研究特定化合物如何与生物分子相互作用可以揭示对生化途径和机制的新见解。例如,对 5-氮杂-2'-脱氧胞苷 (AzaD) 的研究集中于其对基因表达的多种影响及其对治疗的意义,证明了该化合物在生物相互作用中的复杂性 (Seelan et al., 2018).

环境影响研究

化学化合物对环境的影响,例如它们的毒性和降解性,对于评估其安全性和生态影响至关重要。例如,对除草剂(如 2,4-D)对土壤和有机质的吸附的研究有助于了解它们的持久性和流动性,为安全使用实践和监管政策提供信息 (Werner et al., 2012).

安全和危害

作用机制

Target of Action

The primary target of 2-(2-Allylphenoxy)-N-methylethanamine, also known as Alprenolol, is the beta-1 adrenergic receptors . These receptors are mainly located in the heart and play a crucial role in regulating heart rate and blood pressure .

Mode of Action

Alprenolol non-selectively blocks beta-1 adrenergic receptors, inhibiting the effects of epinephrine and norepinephrine . This results in a decrease in heart rate and blood pressure . Additionally, by binding to beta-2 receptors in the juxtaglomerular apparatus, Alprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production .

Biochemical Pathways

The inhibition of renin production by Alprenolol affects the Renin-Angiotensin-Aldosterone System (RAAS) . This system plays a vital role in regulating blood pressure and fluid balance. By inhibiting the production of angiotensin II and aldosterone, Alprenolol prevents vasoconstriction and water retention, respectively .

Pharmacokinetics

Alprenolol is a non-polar and hydrophobic compound with low to moderate lipid solubility . It impairs AV node conduction and decreases sinus rate . It may also increase plasma triglycerides and decrease HDL-cholesterol levels . .

Result of Action

The molecular and cellular effects of Alprenolol’s action include a decrease in heart rate and blood pressure due to the blockade of beta-1 adrenergic receptors . It also leads to a decrease in vasoconstriction and water retention due to the inhibition of angiotensin II and aldosterone production .

属性

IUPAC Name |

N-methyl-2-(2-prop-2-enylphenoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-6-11-7-4-5-8-12(11)14-10-9-13-2/h3-5,7-8,13H,1,6,9-10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPZRGLXNOJIKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC=C1CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391187 |

Source

|

| Record name | 2-(2-ALLYLPHENOXY)-N-METHYLETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Allylphenoxy)-N-methylethanamine | |

CAS RN |

57162-94-4 |

Source

|

| Record name | 2-(2-ALLYLPHENOXY)-N-METHYLETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)

![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)

![5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274723.png)

![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate](/img/structure/B1274743.png)